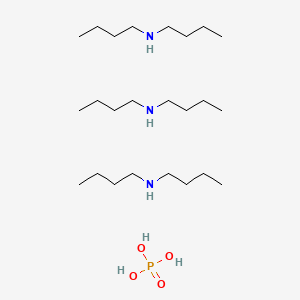
N-butylbutan-1-amine;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutylamine orthophosphate is an organic compound that belongs to the class of secondary amines. It is formed by the reaction of dibutylamine with orthophosphoric acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibutylamine orthophosphate can be synthesized through the reaction of dibutylamine with orthophosphoric acid. The reaction typically involves mixing dibutylamine with orthophosphoric acid under controlled temperature and pH conditions to form the desired compound. The reaction can be represented as follows:
[ \text{(CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{)}_2\text{NH} + \text{H}_3\text{PO}_4 \rightarrow \text{(CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{)}_2\text{NH}_2\text{PO}_4 ]
Industrial Production Methods
In industrial settings, the production of dibutylamine orthophosphate involves large-scale mixing of dibutylamine and orthophosphoric acid in reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity of the product. The compound is then purified through distillation or crystallization processes.
Análisis De Reacciones Químicas
Types of Reactions
Dibutylamine orthophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various derivatives of dibutylamine orthophosphate, such as dibutylamine oxides, reduced amines, and substituted phosphates.
Aplicaciones Científicas De Investigación
Dibutylamine orthophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.
Industry: Dibutylamine orthophosphate is used in the production of corrosion inhibitors, emulsifiers, and flotation agents.
Mecanismo De Acción
The mechanism of action of dibutylamine orthophosphate involves its interaction with molecular targets and pathways. The compound can act as a catalyst or inhibitor in various biochemical reactions. It binds to specific enzymes or receptors, altering their activity and leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dibutylamine orthophosphate include:
Dibutylamine: A secondary amine used in organic synthesis and as a corrosion inhibitor.
Orthophosphoric Acid: A common acid used in various chemical reactions and industrial processes.
Diethylamine orthophosphate: Another secondary amine orthophosphate with similar properties and applications.
Uniqueness
Dibutylamine orthophosphate is unique due to its specific combination of dibutylamine and orthophosphoric acid, which imparts distinct chemical and physical properties. Its ability to act as both a reagent and a catalyst in various reactions makes it valuable in multiple scientific and industrial applications.
Propiedades
Número CAS |
71230-78-9 |
|---|---|
Fórmula molecular |
C24H60N3O4P |
Peso molecular |
485.7 g/mol |
Nombre IUPAC |
N-butylbutan-1-amine;phosphoric acid |
InChI |
InChI=1S/3C8H19N.H3O4P/c3*1-3-5-7-9-8-6-4-2;1-5(2,3)4/h3*9H,3-8H2,1-2H3;(H3,1,2,3,4) |
Clave InChI |
ARSMQXDRZHQRTA-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCCCC.CCCCNCCCC.CCCCNCCCC.OP(=O)(O)O |
Números CAS relacionados |
111-92-2 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


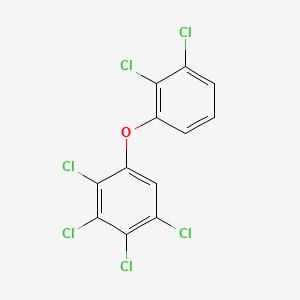
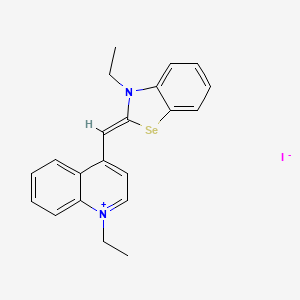



![5-O-[(3R)-nonan-3-yl] 1-O-[(2R)-2-propylhexyl] pentanedioate](/img/structure/B12672354.png)
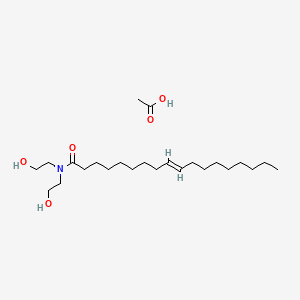
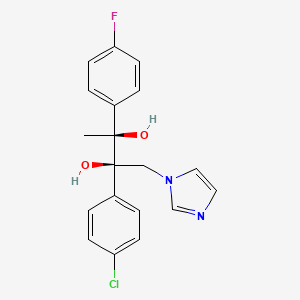





![Octanamide, N-[5-[(aminodithioxoethyl)amino]-4-methylpentyl]-](/img/structure/B12672418.png)
